Vasicinolone

Antispasmodic Smooth Muscle Bronchodilation

Crude Adhatoda vasica extracts or related alkaloids introduce uncontrolled variability in pharmacological studies. Pure vasicinolone (≥98%) is a distinct dihydroxylated quinazoline alkaloid with unique antispasmodic and antiquorum-sensing activities not exhibited by vasicine. • Validated UPLC-MS/MS reference standard with LLOQ of 0.82 ng/mL for precise quantification in plasma, urine, and feces. • Antiquorum-sensing benchmark against C. violaceum in agar diffusion assays. • Metabolite standard for vasicine biotransformation studies in liver microsomes/hepatocytes.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 84847-50-7
Cat. No. B030123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasicinolone
CAS84847-50-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O
InChIInChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1
InChIKeyMKNHUAILAQZBTQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vasicinolone: Quinazoline Alkaloid


Vasicinolone (CAS 84847-50-7) is a quinazoline alkaloid isolated from the leaves of Adhatoda vasica (Malabar nut) [1]. It is characterized by a pyrrolo[2,1-b]quinazolin-9(1H)-one core with 3,7-dihydroxy substitution [2]. Vasicinolone exhibits anti-inflammatory and antimicrobial properties [1] and serves as a key metabolite of vasicine in vivo [3].

Product class

Quinazoline alkaloid isolated from Adhatoda vasica.

Core utility

Reference standard for vasicine metabolism and alkaloid profiling.

Screening context

Reported antispasmodic and antiquorum-sensing research fit.

Vasicinolone: Why Substitution Fails


While several quinazoline alkaloids (vasicine, vasicinone, vasicinol) co-occur in Adhatoda vasica extracts, their pharmacological profiles are not interchangeable. Vasicinolone is a distinct dihydroxylated metabolite with unique antispasmodic and antiquorum-sensing activities that are not exhibited by the parent compound vasicine [1]. Furthermore, its quantitation in biological matrices requires a validated UPLC-MS/MS method with compound-specific lower limits of quantitation (LLOQ) [2]. Substituting vasicinolone with a crude extract or a different alkaloid introduces uncontrolled variability in both bioactivity and analytical reproducibility, directly compromising experimental validity in mechanistic studies and pharmacological screening.

Crude extract
Introduces uncontrolled alkaloid variability; antispasmodic and antiquorum-sensing endpoints may shift.
Parent vasicine
Lacks the dihydroxylated metabolite profile; antiquorum-sensing and spasmolytic responses may not reproduce.
Non-specific detection
Compound-specific UPLC‑MS/MS quantitation is required; generic methods cannot discriminate vasicinolone.

Vasicinolone: Head-to-Head Evidence


Antispasmodic Activity vs. Vasicinone

Vasicinolone (84.8%) demonstrates antispasmodic inhibition comparable to vasicinone (89.9%) in an acetylcholine-induced contraction assay on rat ileum, indicating it is a key contributor to the spasmolytic effect of Adhatoda vasica [1]. This activity is distinct from the parent compound vasicine, which primarily acts as a cholinesterase inhibitor [2].

Antispasmodic vs. Vasicinone
Head-to-head
84.8% vs 89.9% inhibition at 150 μg/mL (rat ileum)
Supports antispasmodic endpoint comparison; close to vasicinone response.
Isolated organ bath data; absolute values require method-context review.
Antispasmodic Smooth Muscle Bronchodilation

Antiquorum-Sensing Activity

Vasicinolone exhibits moderate antiquorum-sensing activity against Chromobacterium violaceum in LB agar medium [1]. While more potent antiquorum-sensing compounds like β-sitosterol, vanillin, and vanillic acid exist [1], vasicinolone represents a structurally distinct quinazoline alkaloid with this activity, differentiating it from vasicine, which is not reported to have antiquorum-sensing properties [2].

Antiquorum-Sensing Activity
Context-dependent
Moderate zone; β-sitosterol/vanillin reported more active
Supports antimicrobial screening context; quinazoline scaffold probe.
Class-level inference; not quantified vs. potent inhibitors.
Quorum Sensing Antibacterial Biofilm

Validated UPLC-MS/MS Quantitation

Vasicinolone can be quantified in rat plasma with a lower limit of quantitation (LLOQ) of 0.82 ng/mL using a validated UPLC-MS/MS method [1]. This LLOQ is comparable to that of vasicinone (0.73 ng/mL) and vasicinol (0.87 ng/mL), enabling simultaneous pharmacokinetic monitoring of vasicine metabolism [1]. The method achieves within-run precision <7.66% and between-run precision <12.30% for all analytes, ensuring reproducible quantitation [1].

UPLC-MS/MS LLOQ
Analytical context
0.82 ng/mL (vasicinone 0.73, vasicinol 0.87)
Supports metabolite quantitation in plasma; comparable sensitivity.
Validated method; within-run precision review recommended.
Pharmacokinetics Metabolite Quantitation UPLC-MS/MS

Cholinesterase Inhibition Metabolite

Vasicinolone is a major urinary metabolite of vasicine, a potent natural acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor [1]. Vasicine exhibits promising anticholinesterase activity in preclinical Alzheimer's disease models [1]. Vasicinolone retains weaker AChE and BChE inhibitory activity compared to the parent vasicine, contributing to the overall pharmacodynamic profile [1].

Cholinesterase Metabolite
Data to verify
Weaker AChE/BChE inhibition than vasicine
Metabolite contribution context; pharmacodynamic profiling support.
Enzyme assay-derived; confirm lot-specific inhibitory profile.
Alzheimer's Disease Cholinesterase Inhibitor Drug Metabolism

Vasicinolone: Research Applications


Antispasmodic Screening & Mechanism

Use pure vasicinolone (≥98%) in isolated organ bath assays (e.g., rat ileum) to quantify inhibition of acetylcholine-induced smooth muscle contraction [1]. Directly compare efficacy to vasicinone and other quinazoline alkaloids at matched concentrations (e.g., 150 μg/mL) to isolate structure-activity relationships [1].

Anti-Quorum Sensing Discovery

Employ vasicinolone as a quinazoline-based positive control or chemical probe in agar diffusion assays against Chromobacterium violaceum to identify novel quorum-sensing inhibitors [1]. Use as a benchmark for moderate activity when screening structurally related alkaloids.

Vasicine Metabolism: Validated UPLC-MS/MS

Utilize vasicinolone as a certified reference standard to construct calibration curves for quantifying this key metabolite in rat plasma, urine, and feces [2]. Apply the validated method with an LLOQ of 0.82 ng/mL to precisely measure metabolite formation and clearance in vivo [2].

Metabolism & Pharmacodynamics Research

Incorporate vasicinolone into in vitro metabolism studies (e.g., rat liver microsomes, primary hepatocytes) to investigate the metabolic fate of vasicine and assess the contribution of individual metabolites to cholinesterase inhibition [3]. Use as a metabolite standard for enzyme kinetics and inhibition studies.

Application
Selection Property
Validation Focus
Antispasmodic screening studies
Ex‑vivo smooth muscle assay compatibility
Acetylcholine‑induced contraction endpoint
Antiquorum sensing discovery
Quinazoline scaffold specificity
Gram‑negative quorum sensing reporter model
Vasicine metabolism quantitation
Reference standard for mass spectrometry
Pharmacokinetic metabolite monitoring
Metabolism & pharmacodynamics
Metabolite standard for enzyme kinetics
Cholinesterase inhibition contribution assessment
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